Superior MAO-B Inhibitory Potency of Rasagiline Compared to Selegiline
In ex vivo models, rasagiline demonstrates approximately 10-fold greater potency in inhibiting MAO-B compared to selegiline. This differential potency necessitates lower clinical doses of rasagiline to achieve equivalent enzyme inhibition [1].
| Evidence Dimension | MAO-B Inhibitory Potency |
|---|---|
| Target Compound Data | ~10-fold more potent |
| Comparator Or Baseline | Selegiline (baseline potency) |
| Quantified Difference | Rasagiline is approximately 10x more potent |
| Conditions | Ex vivo MAO-B inhibition studies |
Why This Matters
This potency difference directly influences the required dosage for research models and clinical protocols, impacting cost, and potential off-target effects at higher doses.
- [1] Müller, T. (2012). A critical review of evidence for preclinical differences between rasagiline and selegiline. Basal Ganglia, 2(4, Supplement), S9-S15. View Source
